4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
Overview
Description
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C16H22N2O4. It is a colorless or slightly yellow crystalline solid that is insoluble in water at room temperature but can be dissolved in some organic solvents . This compound is often used as a pharmaceutical intermediate and has various applications in the chemical and pharmaceutical fields .
Scientific Research Applications
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid has several scientific research applications:
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific functions.
Mechanism of Action
Target of Action
It is known that this compound is a 4-aryl piperidine , which are often used in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
Mode of Action
As a 4-aryl piperidine, it may act as a semi-flexible linker in PROTACs, facilitating the interaction between the target protein and the E3 ubiquitin ligase, leading to the degradation of the target protein .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
In the context of PROTACs, the compound could potentially lead to the degradation of specific target proteins, altering cellular functions .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Related compounds have been used in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
Dosage Effects in Animal Models
The effects of varying dosages of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid in animal models have not been reported . Future studies could explore potential threshold effects and any toxic or adverse effects at high doses.
Preparation Methods
The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is relatively complex and generally requires multi-step reactions . The synthetic route typically involves the reaction of terephthaloyl chloride and aniline, followed by carboxylation to obtain the target product . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is a 4-aryl piperidine used as a semi-flexible linker in the development of targeted protein degradation technologies.
4-(4-Carboxyphenyl)piperazine-1-carboxylic acid tert-butyl ester: This compound is used as a pharmaceutical intermediate and has similar applications in the chemical and pharmaceutical fields.
The uniqueness of this compound lies in its specific structure and functional groups, which make it suitable for a wide range of applications in different scientific and industrial fields .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDWYXZFIYMEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383728 | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-66-4 | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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